Methyl (4-cyanophenyl)acetate
Overview
Description
Methyl (4-cyanophenyl)acetate is a chemical compound that is related to various research areas due to its potential applications in organic synthesis and material science. While the provided papers do not directly discuss Methyl (4-cyanophenyl)acetate, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be informative for understanding Methyl (4-cyanophenyl)acetate.
Synthesis Analysis
The synthesis of compounds related to Methyl (4-cyanophenyl)acetate involves base-promoted reactions and acetylation processes. For instance, 2-isocyano-4-methylphenyl diphenylacetate was synthesized through a reaction between 5-methylbenzoxazole and diphenylacetyl chloride . Similarly, 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl acetate was produced by acetylating the hydroxy group of a precursor formed by reacting 4-methoxyphenyl acetonitrile with cyclohexanone . These methods highlight the versatility of acyl chlorides and nitriles in constructing complex esters.
Molecular Structure Analysis
The molecular structures of compounds similar to Methyl (4-cyanophenyl)acetate have been elucidated using X-ray crystallography. For example, the crystal structure of 2-isocyano-4-methylphenyl diphenylacetate revealed a C≡N bond length of 1.164 Å and a significant angle between the OCO and phenyl planes . The 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl acetate crystallizes in the orthorhombic space group, with the cyclohexane ring adopting a chair conformation . These structural details are crucial for understanding the physical properties and reactivity of these compounds.
Chemical Reactions Analysis
The chemical reactivity of cyano and acetoxy groups in these compounds is significant for further functionalization. The Lossen rearrangement, as demonstrated with Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, is a notable reaction that allows the conversion of carboxylic acids to hydroxamic acids and ureas without racemization . This showcases the potential of cyano-containing esters in synthetic organic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to Methyl (4-cyanophenyl)acetate, such as 4-n-methyl-4'-cyanobiphenyl, have been studied using computational methods. Properties like total energy, dipole moment, entropy, enthalpy, Gibbs free energy, and HOMO-LUMO energies provide insights into the stability and reactivity of these molecules . Additionally, the presence of intermolecular hydrogen bonds, as observed in the crystal structures, influences the compounds' melting points, solubility, and crystal packing .
Scientific Research Applications
Impurity Identification in Methamphetamine Synthesis
Research by Toske et al. (2017) identified a trace processing impurity in certain methamphetamine exhibits. This impurity, trans-N-methyl-4-methyl-5-phenyl-4-penten-2-amine hydrochloride, was produced via reductive amination, involving ketones generated during the synthesis of 1-phenyl-2-propanone from phenylacetic acid and lead (II) acetate.
Ionic Liquids Synthesis and Properties
A study by Pernak et al. (2011) synthesized a series of 4-benzyl-4-methylmorpholinium salts, producing ionic liquids with various anions. These ionic liquids, including those with acetate anions, showed moderate to low toxicity and can be classified based on their physicochemical properties and cytotoxicity.
Grignard Reaction in Drug Intermediates
In 2015, Min described an organic experiment design for a drug intermediate, methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate. This intermediate can be achieved through a Grignard reagent treated with dimethyl oxalate, suggesting a potential application in drug synthesis.
Per-O-Methylated Cyclodextrins in Enzyme Catalysis
Research by Fenger and Bols (2010) investigated per-O-methylated cyclodextrins, containing acetate groups, for their glycosidase activity. The study highlighted the importance of substrate binding for better catalysis in these compounds.
Methyl Acetate in Lithium-Ion Batteries
A 2018 study by Li et al. focused on the use of methyl acetate as a co-solvent in lithium-ion batteries. Their research showed that methyl acetate can significantly increase cell rate capability, highlighting its potential use in enhancing the performance of lithium-ion batteries.
Safety And Hazards
“Methyl (4-cyanophenyl)acetate” is associated with several hazard statements including H302, H315, H319, H332, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
methyl 2-(4-cyanophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTZXQYRHDVXLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363741 | |
Record name | Methyl (4-cyanophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-cyanophenyl)acetate | |
CAS RN |
52798-01-3 | |
Record name | Methyl (4-cyanophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (4-cyanophenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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